Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key pathological hallmark of many neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), amyotrophic lateral sclerosis (ALS), and multiple sclerosis (MS). The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, is a mitochondrial outer membrane protein that is significantly upregulated in activated microglia and reactive astrocytes. This upregulation has positioned TSPO as a valuable biomarker for neuroinflammation. PK 11195, a specific ligand for TSPO, has been instrumental in studying neuroinflammation in various preclinical and clinical settings. This technical guide provides a comprehensive overview of the use of PK 11195 in models of neurodegenerative disease, focusing on its mechanism of action, experimental applications, and quantitative outcomes.
Mechanism of Action of PK 11195
PK 11195 is an isoquinoline carboxamide that binds with high affinity to TSPO.[1] Its mechanism of action in the context of neurodegenerative diseases is multifaceted and involves the modulation of several key cellular processes:
-
Modulation of Neuroinflammation: PK 11195 has been shown to suppress microglial activation and the production of pro-inflammatory cytokines.[2][3][4] One of the key pathways implicated is the inhibition of the NLRP3 inflammasome, a multiprotein complex that drives the production of potent pro-inflammatory cytokines IL-1β and IL-18.[2][3][4] By binding to TSPO, PK 11195 can interfere with the activation of the NLRP3 inflammasome, thereby reducing the inflammatory cascade.[2][3]
-
Regulation of Mitochondrial Function: TSPO is located on the outer mitochondrial membrane and is involved in mitochondrial respiration and steroidogenesis.[4][5] PK 11195, by interacting with TSPO, can influence mitochondrial function, including the modulation of reactive oxygen species (ROS) production and the mitochondrial membrane potential.[5][6] In some contexts, it has been shown to protect against mitochondrial dysfunction and cell death.[6]
-
Induction of Autophagy: Recent studies suggest that PK 11195 can protect against cognitive dysfunction by inhibiting cellular autophagy in microglia.[7] Autophagy is a cellular process for degrading and recycling cellular components, and its dysregulation is implicated in neurodegenerative diseases.
-
Neurosteroid Synthesis: TSPO is involved in the transport of cholesterol into the mitochondria, which is the rate-limiting step in neurosteroid synthesis. Neurosteroids have neuroprotective and anti-inflammatory properties. PK 11195 can modulate the synthesis of neurosteroids, which may contribute to its therapeutic effects.[8]
-
Apoptosis Regulation: PK 11195 has been shown to sensitize cells to apoptosis, particularly in cancer models, through a mitochondrial-dependent pathway.[9][10] However, in the context of neurodegeneration, its role in apoptosis is more complex and may depend on the specific cellular context and disease model.
Data Presentation: Quantitative Data on PK 11195
The following tables summarize key quantitative data related to the use of PK 11195 in neurodegenerative disease models.
Table 1: Binding Affinity of PK 11195 for TSPO
| Parameter | Value | Species/System | Reference |
| Ki | 3.60 ± 0.41 nM | Rat brain | [11] |
| Ki | 0.602 - 3.60 nM | - | [12] |
| IC50 | 4.1 nM | - | [11] |
Table 2: Effects of PK 11195 in Alzheimer's Disease Models
| Model | Treatment | Outcome Measure | Result | Reference |
| 3xTg-AD mice (aged female) | PK 11195 (once weekly for 5 weeks) | Aβ deposition (Subiculum) | Significant reduction | [3] |
| 3xTg-AD mice (aged female) | PK 11195 (once weekly for 5 weeks) | Soluble Aβ42 (Detergent soluble fraction) | Significant decrease (p=0.005) | [3] |
| 3xTg-AD mice (aged female) | PK 11195 (once weekly for 5 weeks) | IL-6 mRNA expression (Hippocampus) | Significant increase (p < 0.05) | [2][3] |
| APP/PS1 transgenic mice | - | --INVALID-LINK---PK11195 binding | Progressive increase with age | [13] |
| Postmortem AD frontal cortex | - | --INVALID-LINK---PK11195 binding | Significantly higher than controls | [13] |
| C57/BL6 mice (LPS-induced) | PK 11195 (3 mg/kg, i.p.) | Hippocampal Aβx-42 levels | Decreased | [8] |
| C57/BL6 mice (LPS-induced) | PK 11195 (3 mg/kg, i.p.) | Cognitive function (Morris water maze) | Protected against deficits | [8][14] |
Table 3: Effects of PK 11195 in Parkinson's Disease Models
| Model | Treatment | Outcome Measure | Result | Reference |
| PD Patients | - | --INVALID-LINK---PK11195 PET Binding | Increased in pons, basal ganglia, frontal and temporal cortical regions | [7] |
| PD Patients | Celecoxib (COX-2 inhibitor) | [11C]-PK11195 Binding Potential | No significant reduction | [15] |
Table 4: Effects of PK 11195 on Cytokine Levels in Neuroinflammation Models
| Model | Treatment | Cytokine | Result | Reference |
| BV-2 microglial cells (LPS-stimulated) | PK 11195 | IL-1β secretion | Reduced | [2][3] |
| BV-2 microglial cells (LPS-stimulated) | PK 11195 | IL-18 secretion | Reduced | [2][3] |
| 3xTg-AD mice | PK 11195 | IL-6 mRNA (Hippocampus) | Increased | [2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving PK 11195.
[3H]PK 11195 Radioligand Binding Assay
This assay is used to determine the binding affinity of PK 11195 to TSPO.
Materials:
-
Brain tissue homogenates or cell membranes expressing TSPO
-
[3H]PK 11195 (radioligand)
-
Unlabeled PK 11195 (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Incubation: In a 96-well plate, add the membrane preparation, [3H]PK 11195 at various concentrations, and either buffer (for total binding) or a high concentration of unlabeled PK 11195 (for non-specific binding).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition assays, calculate the inhibition constant (Ki) from the IC50 value.[5][7][13]
[11C]PK 11195 PET Imaging in Mice
Positron Emission Tomography (PET) with [11C]PK 11195 allows for the in vivo visualization and quantification of TSPO expression.
Materials:
-
[11C]PK 11195 radiotracer
-
Animal PET scanner
-
Anesthesia (e.g., isoflurane)
-
Animal model of neurodegenerative disease and control animals
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it in the PET scanner.
-
Radiotracer Injection: Inject a bolus of [11C]PK 11195 intravenously via the tail vein.
-
PET Scan Acquisition: Acquire dynamic PET data for a specified duration (e.g., 60 minutes).
-
Image Reconstruction: Reconstruct the PET data into a series of 3D images over time.
-
Image Analysis:
-
Co-register the PET images with an anatomical MRI or CT scan for accurate anatomical localization.
-
Define regions of interest (ROIs) in the brain (e.g., hippocampus, cortex, striatum).
-
Generate time-activity curves (TACs) for each ROI.
-
Use kinetic modeling (e.g., simplified reference tissue model) to quantify the binding potential (BPND), which is an index of TSPO density.[6][16][17]
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This is a widely used animal model to study the effects of anti-inflammatory compounds like PK 11195.
Materials:
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the housing conditions for at least one week before the experiment.
-
Drug Administration: Administer PK 11195 (e.g., 3 mg/kg, intraperitoneally) or vehicle (saline) to the mice.
-
LPS Injection: After a specific pretreatment time (e.g., 30 minutes), inject LPS (e.g., 0.5-1 mg/kg, intraperitoneally) to induce neuroinflammation. Control animals receive a saline injection.
-
Behavioral Testing: At a designated time point after LPS injection (e.g., 24 hours or 7 days), perform behavioral tests such as the Morris water maze to assess cognitive function.
-
Tissue Collection: Following behavioral testing, euthanize the animals and collect brain tissue for further analysis (e.g., immunohistochemistry for microglial markers, ELISA for cytokines, Western blotting for inflammatory proteins).[14][18][19]
Morris Water Maze
This test is used to assess spatial learning and memory in rodents.
Materials:
Procedure:
Mandatory Visualization
Signaling Pathways
// Nodes
PK11195 [label="PK 11195", fillcolor="#4285F4", fontcolor="#FFFFFF"];
TSPO [label="TSPO\n(Outer Mitochondrial Membrane)", fillcolor="#FBBC05", fontcolor="#202124"];
Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
NLRP3 [label="NLRP3 Inflammasome", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Caspase1 [label="Caspase-1", fillcolor="#EA4335", fontcolor="#FFFFFF"];
IL1b [label="IL-1β", fillcolor="#EA4335", fontcolor="#FFFFFF"];
IL18 [label="IL-18", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Neuroinflammation [label="Neuroinflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Autophagy [label="Autophagy", fillcolor="#34A853", fontcolor="#FFFFFF"];
Neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
ROS [label="ROS Production", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Apoptosis [label="Apoptosis", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Neurosteroids [label="Neurosteroid Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
PK11195 -> TSPO [label="Binds to"];
TSPO -> NLRP3 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"];
NLRP3 -> Caspase1 [label="Activates"];
Caspase1 -> IL1b [label="Cleaves pro-IL-1β to"];
Caspase1 -> IL18 [label="Cleaves pro-IL-18 to"];
IL1b -> Neuroinflammation;
IL18 -> Neuroinflammation;
TSPO -> Autophagy [label="Modulates", color="#34A853", fontcolor="#34A853"];
Autophagy -> Neuroprotection;
TSPO -> Mitochondria [label="Located in"];
Mitochondria -> ROS [label="Modulates"];
Mitochondria -> Apoptosis [label="Regulates"];
TSPO -> Neurosteroids [label="Promotes"];
Neurosteroids -> Neuroprotection;
Neuroinflammation -> Apoptosis [style=dashed];
ROS -> NLRP3 [label="Activates", style=dashed];
}
dot
Caption: Signaling pathways modulated by PK 11195 through TSPO.
Experimental Workflows
// Nodes
start [label="Start: In Vivo Study", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
animal_model [label="Select Animal Model\n(e.g., 3xTg-AD, LPS-induced)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
treatment [label="Administer PK 11195 or Vehicle", fillcolor="#FBBC05", fontcolor="#202124"];
behavior [label="Behavioral Testing\n(e.g., Morris Water Maze)", fillcolor="#34A853", fontcolor="#FFFFFF"];
imaging [label="In Vivo Imaging\n(e.g., [11C]PK 11195 PET)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
tissue [label="Tissue Collection\n(Brain)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
analysis [label="Ex Vivo Analysis", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
ihc [label="Immunohistochemistry\n(Iba1, GFAP, Aβ)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
elisa [label="ELISA\n(Cytokines, Aβ levels)", fillcolor="#FBBC05", fontcolor="#202124"];
wb [label="Western Blot\n(Inflammatory proteins)", fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="End: Data Interpretation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
start -> animal_model;
animal_model -> treatment;
treatment -> behavior;
treatment -> imaging;
behavior -> tissue;
imaging -> tissue;
tissue -> analysis;
analysis -> ihc;
analysis -> elisa;
analysis -> wb;
ihc -> end;
elisa -> end;
wb -> end;
}
dot
Caption: General workflow for in vivo studies with PK 11195.
// Nodes
pk11195_binds [label="PK 11195 binds to TSPO on activated microglia", fillcolor="#4285F4", fontcolor="#FFFFFF"];
inflammation_mod [label="Modulation of Inflammatory Pathways", fillcolor="#FBBC05", fontcolor="#202124"];
nlrp3_inhib [label="Inhibition of NLRP3 Inflammasome", fillcolor="#EA4335", fontcolor="#FFFFFF"];
cytokine_red [label="Reduced Pro-inflammatory Cytokine Release\n(IL-1β, IL-18)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
autophagy_mod [label="Modulation of Autophagy", fillcolor="#34A853", fontcolor="#FFFFFF"];
mito_func [label="Regulation of Mitochondrial Function", fillcolor="#5F6368", fontcolor="#FFFFFF"];
ros_red [label="Reduced Oxidative Stress", fillcolor="#5F6368", fontcolor="#FFFFFF"];
neuroprotection [label="Neuroprotective Effects", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
cognitive_imp [label="Improved Cognitive Function", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
pathology_red [label="Reduced Neuropathology\n(e.g., Aβ deposition)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
pk11195_binds -> inflammation_mod;
inflammation_mod -> nlrp3_inhib;
nlrp3_inhib -> cytokine_red;
pk11195_binds -> autophagy_mod;
pk11195_binds -> mito_func;
mito_func -> ros_red;
cytokine_red -> neuroprotection;
autophagy_mod -> neuroprotection;
ros_red -> neuroprotection;
neuroprotection -> cognitive_imp;
neuroprotection -> pathology_red;
}
dot
Caption: Logical relationship of PK 11195's neuroprotective actions.
Conclusion
PK 11195 remains a cornerstone tool for investigating the role of neuroinflammation in neurodegenerative diseases. Its ability to bind to TSPO, a biomarker of microglial activation, has enabled researchers to visualize and quantify neuroinflammatory processes in vivo. The accumulated evidence from studies using PK 11195 in various disease models suggests that targeting TSPO may be a viable therapeutic strategy. This technical guide provides a foundation for researchers and drug development professionals to design and interpret experiments using PK 11195, ultimately contributing to a better understanding of neuroinflammation and the development of novel therapies for neurodegenerative diseases. While newer generations of TSPO ligands are being developed with improved imaging properties, the extensive body of work with PK 11195 continues to provide valuable insights into the complex interplay between neuroinflammation and neurodegeneration.
References